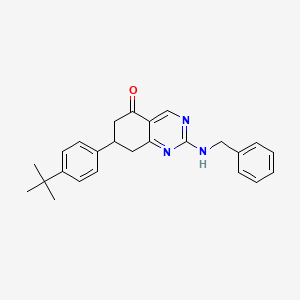
2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-5(6H)-quinazolinone
Descripción general
Descripción
2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-5(6H)-quinazolinone, also known as BDBQ, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in medicinal chemistry. This compound has been found to possess several biochemical and physiological effects that make it a promising candidate for various therapeutic interventions.
Aplicaciones Científicas De Investigación
2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-5(6H)-quinazolinone has been studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. 2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-5(6H)-quinazolinone and its derivatives have been found to possess various biological activities, such as anti-inflammatory, anticancer, and antifungal activities. These activities are believed to be mediated by the compound's interaction with various molecular targets, such as enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-5(6H)-quinazolinone is not fully understood, but it is believed to involve the modulation of various molecular targets. For example, 2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-5(6H)-quinazolinone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammation process. 2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-5(6H)-quinazolinone has also been found to interact with the dopamine transporter, a protein that regulates the levels of dopamine in the brain.
Biochemical and Physiological Effects:
2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-5(6H)-quinazolinone has been found to possess several biochemical and physiological effects that make it a promising candidate for various therapeutic interventions. For example, 2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-5(6H)-quinazolinone has been found to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as arthritis. 2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-5(6H)-quinazolinone has also been found to possess antifungal activity, which makes it a potential candidate for the treatment of fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-5(6H)-quinazolinone is its relatively simple synthesis method, which makes it easily accessible for research purposes. Another advantage is its broad spectrum of biological activities, which makes it a versatile compound for drug development. However, one limitation of 2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-5(6H)-quinazolinone is its relatively low potency compared to other compounds with similar biological activities. This limitation may make it less attractive for drug development, as higher doses may be required to achieve the desired therapeutic effect.
Direcciones Futuras
Future research on 2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-5(6H)-quinazolinone could focus on several areas, such as the optimization of the synthesis method to improve the yield and purity of the compound, the identification of novel derivatives with improved potency and selectivity, and the elucidation of the compound's mechanism of action. Additionally, 2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-5(6H)-quinazolinone could be tested in various disease models to evaluate its therapeutic potential in vivo. Such studies could provide valuable insights into the compound's pharmacokinetics and pharmacodynamics, which could inform the design of future drug candidates based on 2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-5(6H)-quinazolinone.
Propiedades
IUPAC Name |
2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O/c1-25(2,3)20-11-9-18(10-12-20)19-13-22-21(23(29)14-19)16-27-24(28-22)26-15-17-7-5-4-6-8-17/h4-12,16,19H,13-15H2,1-3H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYQNWWYZQRRHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



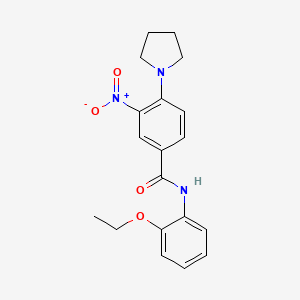
![2-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4083789.png)
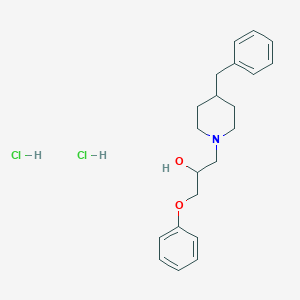
![N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)-1-naphthamide](/img/structure/B4083823.png)
![methyl 3-[(3-chloro-2-methylphenyl)amino]-2-cycloheptyl-3-oxopropanoate](/img/structure/B4083831.png)
![N-(2-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4083832.png)
![2-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4083841.png)
![4-(4-{[2-(4-morpholinyl)ethyl]amino}-3-nitrophenyl)-1(2H)-phthalazinone](/img/structure/B4083849.png)
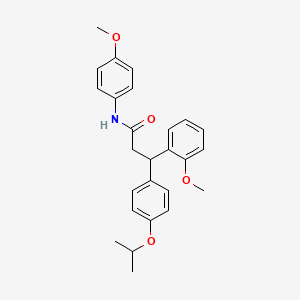
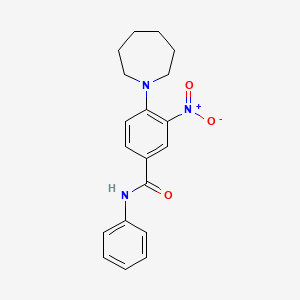
![6-amino-4-(3-furyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083868.png)

![1-benzyl-2-[4-(benzyloxy)phenyl]-4-oxo-2-azetidinecarbonitrile](/img/structure/B4083882.png)
![1-allyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4083890.png)